molecular formula C15H15Cl2NO2S B5238442 (3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone

(3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B5238442
M. Wt: 344.3 g/mol
InChI Key: YPJQTWUTFIAZJE-UHFFFAOYSA-N
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Description

(3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two chlorine atoms on the benzothiophene ring and a morpholine moiety attached to the methanone group. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

The synthesis of (3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable benzene derivatives.

    Attachment of the Morpholine Moiety: The morpholine moiety can be introduced through nucleophilic substitution reactions, where the morpholine ring is attached to the methanone group via a suitable leaving group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

(3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of materials with specific properties, such as optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

(3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone can be compared with other benzothiophene derivatives, such as:

    (3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylpiperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (3,4-Dichloro-1-benzothiophen-2-yl)(2,6-dimethylpyrrolidin-4-yl)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,4-dichloro-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-8-6-18(7-9(2)20-8)15(19)14-13(17)12-10(16)4-3-5-11(12)21-14/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJQTWUTFIAZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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